Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester

peptide mimetics conformational constraint Ramachandran plot

Standard α-monosubstituted amino acids used in peptide synthesis suffer rapid proteolytic degradation and conformational flexibility, limiting therapeutic utility. This racemic α,α-disubstituted amino acid methyl ester addresses both limitations with an integrated design: • α-Quaternary center confers up to 19-fold resistance to tryptic digestion vs. non-α-methylated controls while restricting φ/ψ dihedral angles to favor helical structures • 3-NO₂ (meta) substitution provides distinct inductive electronic effects (σ_meta = 0.71) versus para-nitro analogs for SAR exploration • Methyl ester serves as a hydrolytically cleavable protecting group compatible with Fmoc-SPPS strategies or can be retained for lipophilicity modulation. The racemic form enables simultaneous evaluation of both enantiomers in primary screening. Ideal for medicinal chemistry teams developing stabilized peptide therapeutics and foldamer-based probes. Supplied with full analytical documentation.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B13258106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N
InChIInChI=1S/C10H12N2O4/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15/h3-6H,11H2,1-2H3
InChIKeyNNURTFORWMBPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-α-Methyl-3-nitrophenylalanine Methyl Ester


Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester (CAS 1350523-39-5; molecular formula C₁₀H₁₂N₂O₄; MW 224.21 g/mol) is a racemic, α,α-disubstituted unnatural amino acid methyl ester featuring a quaternary α-carbon bearing both a methyl group and a 3-nitrophenyl substituent . The compound is catalogued by Sigma-Aldrich (Enamine catalog EN300-315219) and classified under Benzeneacetic acid, α-amino-α-methyl-3-nitro-, methyl ester . It belongs to the class of α-methyl-α-substituted amino acid derivatives, which are recognized as privileged scaffolds in peptide mimetic design, conformational constraint engineering, and as versatile intermediates for pharmaceutical synthesis .

Differentiation from 3-Nitrophenylalanine Analogs


The target compound incorporates three structural features that are absent from the most obvious generic alternatives—standard 3-nitrophenylalanine methyl ester (CAS 740770-96-1) and 2-amino-2-(3-nitrophenyl)propanoic acid (CAS 1226060-08-7)—and that independently alter its conformational, pharmacokinetic, and synthetic-handling profile. The α-methyl group restricts backbone φ/ψ dihedral angles in a manner that standard α-monosubstituted phenylalanines cannot replicate [1]; the methyl ester provides a hydrolytically cleavable protecting group with distinct lipophilicity compared to the free carboxylate ; and the 3-nitro (meta) substitution pattern yields different electronic properties versus the 4-nitro regioisomer, affecting both chemical reactivity and potential biological recognition [2]. Because these features are interdependent—the α-methyl quaternary center simultaneously constrains conformation and retards racemization, while the methyl ester modulates solubility and serves as a latent prodrug handle—simple one-feature substitutions fail to recapitulate the compound's integrated property profile. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence


α-Methyl Quaternary Center Restricts Backbone Flexibility

The α-methyl substituent on the target compound creates a quaternary α-carbon (Cα), replacing the α-hydrogen present in the comparator Methyl 2-amino-3-(3-nitrophenyl)propanoate (CAS 740770-96-1). This substitution sterically restricts the accessible φ (phi) and ψ (psi) backbone dihedral angles. α-Methyl L-valine, a representative α,α-disubstituted amino acid, has been shown to possess the most restricted allowed region on the Ramachandran plot among all amino acids, with allowed φ/ψ space reduced by an estimated >50% relative to standard L-amino acids [1]. In peptide contexts, α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib) strongly favor α-helical (φ ≈ −57°, ψ ≈ −47°) or 3₁₀-helical conformations, whereas the non-methylated analog permits broader conformational sampling including extended β-strand geometries [2]. No direct head-to-head crystallographic comparison exists for this specific compound; the conformational constraint is inferred from the well-established class behavior of α,α-disubstituted amino acids.

peptide mimetics conformational constraint Ramachandran plot foldamer design

Protease Resistance from α,α-Disubstitution

In a controlled tryptic digestion assay (EC 3.4.21.4), peptides containing α,α-dialkyl amino acid residues (α-aminoisobutyric acid, Aib) at the P1′ position exhibited 19-fold higher protease resistance compared to peptides without α,α-dialkyl substitution [1]. Peptides with Aib introduced at both P1′ and P2′ positions achieved complete resistance to trypsin digestion under the assay conditions. While this study employed Aib rather than α-methyl-3-nitrophenylalanine specifically, the mechanistic basis—steric shielding of the scissile peptide bond by the quaternary α-carbon and restriction of the backbone conformation required for protease recognition—applies equally to all α,α-disubstituted amino acids [2]. The comparator Methyl 2-amino-3-(3-nitrophenyl)propanoate (CAS 740770-96-1), lacking α-substitution, would be expected to confer substantially less protease resistance when incorporated into peptide substrates.

proteolytic stability peptide therapeutics α,α-dialkyl amino acid trypsin resistance

Methyl Ester Enhances Lipophilicity over Free Acid

The methyl ester group of the target compound (CAS 1350523-39-5) replaces the ionizable carboxylic acid proton present in 2-amino-2-(3-nitrophenyl)propanoic acid (CAS 1226060-08-7; MW 210.19, C₉H₁₀N₂O₄) . The closest model compound with experimentally validated predicted logP data is α-methyl-L-phenylalanine (α-Me-Phe-OH), which has an ACD/LogP of 1.46 and ACD/LogD (pH 7.4) of −0.94 . The methyl esterification of an α-amino acid typically increases logP by 0.5–1.0 log units relative to the corresponding free acid due to elimination of the ionizable carboxylate and introduction of the hydrophobic methyl group. For context, L-3-nitrophenylalanine itself has a reported LogP of 0.84 . The target compound, combining both α-methyl and methyl ester features, is therefore predicted to exhibit logP in the range of ~1.8–2.5—substantially higher than either the non-methylated free acid or the α-methyl free acid, with implications for passive membrane permeability and organic solvent extraction behavior.

lipophilicity membrane permeability prodrug design logP optimization

Meta vs. Para Nitro Electronic Effects

The 3-nitro (meta) substitution pattern on the target compound's phenyl ring imparts distinct electronic properties compared to the 4-nitro (para) regioisomer found in 4-nitro-L-phenylalanine methyl ester hydrochloride (CAS 17193-40-7) . The Hammett substituent constant σ_meta for NO₂ is 0.71, while σ_para is 0.78—a difference of Δσ = 0.07 [1]. More importantly, the para-nitro group engages in through-resonance interactions with electron-donating substituents (σ⁻ ≈ 1.27), whereas the meta-nitro group exerts predominantly inductive effects, resulting in fundamentally different reactivity profiles in nucleophilic aromatic substitution, reduction electrochemistry, and hydrogen-bonding interactions with biological targets [2]. In the context of aryl-substituted phenylalanine-based AMPA receptor antagonists, the position and electronic nature of the aryl substituent has been demonstrated to alter binding modes at the GluA2 ligand-binding domain, with different enantiomers showing antagonist Kb values of 1.80 and 3.90 μM depending on aryl substitution pattern [3].

nitroarene reactivity Hammett equation regioisomer selectivity electronic effects

α-Methyl Substitution Ensures Configurational Stability

The target compound possesses a quaternary α-carbon (Cα substituted with –CH₃, –NH₂, –CO₂CH₃, and –aryl), lacking the acidic α-proton (pKa ~20–30) present in standard α-monosubstituted amino acids such as 3-nitrophenylalanine. This structural feature renders the compound inherently resistant to base-catalyzed enolization and subsequent racemization. In meteoritic amino acid research, α-methyl-α-amino alkanoic acids (e.g., isovaline, α-aminoisobutyric acid) have been demonstrated to resist racemization over geological timescales, with configurational half-lives exceeding centuries at ambient terrestrial conditions [1]. This contrasts sharply with standard α-hydrogen-bearing amino acids, which undergo measurable racemization under basic coupling conditions commonly employed in peptide synthesis (e.g., DIC/HOBt, HATU/DIEA) [2]. The racemic designation of the target compound explicitly defines its stereochemical composition as a 1:1 mixture of enantiomers, which remains stable during storage and synthetic manipulation.

configurational stability racemization resistance quaternary α-carbon synthetic robustness

Racemic Mixture Procurement Advantage

The target racemic methyl ester (CAS 1350523-39-5) is commercially available through Enamine's catalog (EN300-315219) and distributed by Sigma-Aldrich . Pricing data from kuujia.com indicates Enamine offers the compound at $653/0.1g to $3,191/10g scale, consistent with a catalog research chemical [1]. For comparison, single-enantiomer (S)-α-methyl-3-nitrophenylalanine·H₂O (CAS 1215092-14-0; free acid, ≥98% ee) is listed at $200/1g from Nagase & Co. in their unnatural amino acid library . While the enantiopure free acid has a lower unit price, it lacks the methyl ester functionality and represents only one enantiomer, making it unsuitable for applications requiring the racemic ester form—such as racemic screening campaigns where both enantiomers must be evaluated, or synthetic routes requiring the methyl ester protecting group. The racemic methyl ester thus occupies a distinct procurement niche not addressed by either the enantiopure free acid or the non-α-methylated methyl ester (CAS 740770-96-1).

procurement cost racemic screening hit identification building block sourcing

Applications of rac-α-Methyl-3-nitrophenylalanine Methyl Ester


Constrained Peptide Mimetic Synthesis

The α-methyl quaternary center of this compound makes it the preferred choice over non-α-methylated 3-nitrophenylalanine methyl ester (CAS 740770-96-1) for solid-phase peptide synthesis (SPPS) of protease-resistant peptide mimetics. When incorporated into peptides, the α,α-disubstitution has been demonstrated to confer up to 19-fold higher resistance to tryptic digestion compared to non-substituted controls [1], and simultaneously restricts backbone conformation to favor helical secondary structures—a dual advantage not achievable with the α-monosubstituted comparator. The methyl ester protecting group is compatible with Fmoc-SPPS strategies after saponification or can be retained for lipophilicity modulation. Target users include medicinal chemistry teams developing stabilized peptide therapeutics or chemical biologists designing foldamer-based probes.

AMPA Receptor Antagonist Discovery Screening

Aryl-substituted phenylalanines, including those with nitroaryl substituents, have been pharmacologically characterized as competitive antagonists at AMPA receptor subtypes (GluA1–3) with demonstrated enantiomer-dependent binding modes [2]. The racemic nature of this compound enables simultaneous evaluation of both enantiomers in primary screening assays, while the 3-nitro substitution provides distinct electronic properties (σ_meta = 0.71) versus 4-nitro analogs (σ_para = 0.78) that can be exploited for SAR exploration. The methyl ester serves as a synthetic handle for further diversification (e.g., amide formation, reduction to amine) or as a latent prodrug moiety. This scenario is directly supported by the AMPA receptor antagonist literature demonstrating that aryl substitution pattern and stereochemistry critically influence binding affinity and mode at the GluA2 ligand-binding domain.

Meta-Nitro Chemical Probe Development

The 3-nitro (meta) substitution pattern of this compound provides a distinct reduction potential and hydrogen-bond acceptor profile compared to the more common 4-nitro (para) isomer (CAS 17193-40-7). The meta-nitro group acts predominantly through inductive effects (σ_meta = 0.71) without the through-resonance contributions characteristic of para-nitro substitution (σ_para = 0.78; σ⁻ ≈ 1.27) [3], translating to differentiated electrochemical reduction behavior and biological recognition. The methyl ester can be selectively hydrolyzed to the free acid or reduced to the corresponding 3-amino derivative for further functionalization. This compound is thus suited for chemical probe campaigns where the nitro group serves as a spectroscopic reporter, a photoaffinity labeling precursor (after reduction to amine and diazotization), or a precursor to diverse heterocyclic scaffolds.

Configurationally Stable Substrate for Methodology Development

The quaternary α-carbon of this compound lacks an acidic α-proton, rendering it resistant to base-catalyzed racemization under conditions that would epimerize standard α-monosubstituted amino acids [4]. This configurational stability makes it an ideal substrate for reaction methodology development involving strongly basic conditions (e.g., enolate alkylation, organometallic coupling, or harsh deprotection protocols). The racemic nature simplifies stereochemical analysis—any deviation from a 1:1 enantiomeric ratio after reaction directly indicates kinetic resolution or asymmetric induction. The methyl ester provides a convenient chromophore for HPLC analysis and a handle for derivatization. This application directly leverages the verified resistance to racemization that distinguishes α,α-disubstituted amino acids from their α-monosubstituted counterparts.

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